(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the reductive amination of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or imine intermediate under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S)-isomer, with similar chemical properties but different biological activity.
1,2,3,4-Tetrahydronaphthalen-1-amine: A similar compound without the methyl group, used in similar applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: An alcohol derivative with different reactivity and applications.
Uniqueness
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can lead to different interactions with biological targets compared to its enantiomer or other similar compounds, making it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3/t11-/m0/s1 |
InChI Key |
LSTDMOINTSAUJQ-NSHDSACASA-N |
Isomeric SMILES |
CC1=C2CCC[C@@H](C2=CC=C1)N |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N |
Origin of Product |
United States |
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